4-Nitrobenzenesulfonic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5376. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzenesulfonates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

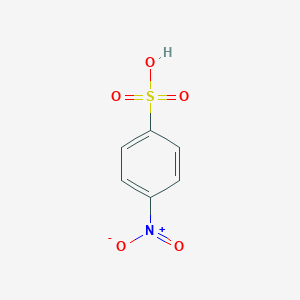

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-nitrobenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO5S/c8-7(9)5-1-3-6(4-2-5)13(10,11)12/h1-4H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPXOTSHWBDUUMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059682 | |

| Record name | Benzenesulfonic acid, 4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nearly white solid; [Acros Organics MSDS] | |

| Record name | 4-Nitrobenzenesulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20072 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

138-42-1 | |

| Record name | 4-Nitrobenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrobenzenesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-NITROBENZENESULFONIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5376 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonic acid, 4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrobenzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.845 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Nitrobenzenesulfonic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F26NQB9BJE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Nitrobenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Nitrobenzenesulfonic acid. The information presented herein is intended to support research, development, and quality control activities involving this versatile chemical compound. All quantitative data is summarized in structured tables for ease of reference, and detailed experimental protocols for key properties are provided.

Chemical Identity and Structure

This compound is an organic compound featuring a benzene (B151609) ring substituted with a nitro group (-NO₂) and a sulfonic acid group (-SO₃H) at the para position. This substitution pattern significantly influences its chemical behavior, rendering it a strong acid and a useful intermediate in various chemical syntheses.

Molecular Structure:

Caption: Molecular structure of this compound.

Tabulated Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₅NO₅S | [1][2] |

| Molecular Weight | 203.17 g/mol | [1][2] |

| Appearance | Beige to yellow-orange crystalline powder | [3][4][5][6] |

| Melting Point | 105-112 °C | [3][5][6][7] |

| Density | 1.548 g/cm³ (estimate) | [3][5][6] |

| Refractive Index | 1.5380 (estimate) | [3][5][6] |

Table 2: Solubility and Partitioning Properties

| Property | Value | Reference(s) |

| Water Solubility | 476 g/L at 100.5 °C; Highly soluble in water. | [3][4][5][6] |

| Solubility in other solvents | Appreciable solubility in polar solvents; Slightly soluble in DMSO (with sonication); Negligible in non-polar solvents. | [3][5][6] |

| pKa | -1.38 ± 0.50 (Predicted) | [3][4][5][6][8] |

| XLogP3 | 0.8 | [1][4] |

Structure-Property Relationships

The chemical characteristics of this compound are a direct consequence of its molecular structure. The interplay between the aromatic ring, the strongly electron-withdrawing nitro group, and the acidic sulfonic acid group defines its properties.

Caption: Relationship between the structure of this compound and its properties.

The sulfonic acid group is responsible for the compound's strong acidity and high water solubility due to its polarity and ability to form hydrogen bonds. The electron-withdrawing nature of both the nitro and sulfonic acid groups deactivates the benzene ring towards electrophilic aromatic substitution.[9] The resulting 4-nitrobenzenesulfonate anion is a highly stable conjugate base, making it an excellent leaving group in nucleophilic substitution reactions.[9]

Experimental Protocols

This section outlines the general methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity. For a pure crystalline solid, the melting range is typically narrow.

-

Principle: A small, finely powdered sample of the compound is heated slowly in a capillary tube, and the temperature range from the first sign of melting to complete liquefaction is recorded.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), thermometer.

-

Procedure:

-

A small amount of the dry, crystalline this compound is finely powdered.

-

The open end of a capillary tube is tapped into the powder to pack a small amount (1-2 mm) of the sample into the sealed end.[3][7]

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.

-

The heating rate is then reduced to about 1-2°C per minute to allow for accurate observation.

-

The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded.[3]

-

The melting point is reported as the range T₁ - T₂.

-

Aqueous Solubility Determination

-

Principle: The solubility is determined by creating a saturated solution of the compound in water at a specific temperature and then quantifying the concentration of the dissolved solid.

-

Apparatus: Constant temperature bath/shaker, analytical balance, volumetric flasks, filtration apparatus, centrifuge (optional).

-

Procedure:

-

An excess amount of this compound is added to a known volume of deionized water in a sealed container.

-

The mixture is agitated in a constant temperature bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, the suspension is allowed to settle. An aliquot of the supernatant is carefully removed, ensuring no solid particles are transferred. This may require filtration or centrifugation.

-

The concentration of this compound in the clear, saturated solution is then determined using a suitable analytical method, such as UV-Vis spectrophotometry or titration.

-

The solubility is expressed in grams per liter (g/L) or moles per liter (mol/L).

-

pKa Determination (Potentiometric Titration)

Due to its very strong acidic nature (predicted pKa is negative), direct titration to find the pKa is challenging. The following is a general procedure for determining the pKa of a weak acid, which would need significant modification for a strong acid like this compound, likely involving non-aqueous solvents or advanced computational methods. For practical purposes, its complete dissociation in water is often assumed.

-

Principle: A solution of the acid is titrated with a strong base of known concentration. The pH of the solution is monitored throughout the titration. The pKa is equal to the pH at the half-equivalence point.[10]

-

Apparatus: pH meter with a combination electrode, buret, magnetic stirrer and stir bar, beakers.

-

Procedure:

-

A precisely weighed amount of this compound is dissolved in a known volume of deionized water.

-

The pH electrode is calibrated using standard buffer solutions.

-

The acid solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments from a buret.[6]

-

The pH is recorded after each addition of the titrant, allowing the solution to stabilize.

-

The titration is continued past the equivalence point (the point of steepest pH change).

-

A titration curve is generated by plotting pH versus the volume of base added.

-

The equivalence point is determined from the inflection point of the curve. The volume of base at the half-equivalence point is then found, and the corresponding pH on the curve is taken as the pKa.[1]

-

Density Determination (Gas Pycnometry)

For a crystalline powder, gas pycnometry provides the true or skeletal density, excluding the volume of inter-particle voids and open pores.

-

Principle: The volume of the solid is determined by measuring the displacement of an inert gas (typically helium) within a sealed chamber of a known volume. Density is then calculated from the sample's mass and its measured volume.[11][12]

-

Apparatus: Gas pycnometer, analytical balance.

-

Procedure:

-

A sample of this compound is accurately weighed.

-

The sample is placed in the sample chamber of the gas pycnometer.

-

The system is sealed and purged with the analysis gas (e.g., helium) to remove air and moisture.

-

The analysis gas is introduced into the sample chamber at a known pressure.

-

The gas is then expanded into a second chamber of a known volume, and the resulting pressure is measured.

-

Using the initial and final pressures and the known volumes of the chambers, the volume of the solid sample is calculated based on the gas law.[11]

-

The density is calculated by dividing the mass of the sample by its determined volume.

-

Stability and Reactivity

-

Stability: this compound is stable under normal conditions.[10] However, it is known to decompose violently at approximately 200°C.[13]

-

Incompatibilities: It is incompatible with strong oxidizing agents and strong bases.[14] Contact with metals may evolve flammable hydrogen gas.[13]

-

Hazardous Decomposition Products: Thermal decomposition can lead to the release of hazardous gases, including nitrogen oxides (NOx), sulfur oxides (SOx), carbon monoxide (CO), and carbon dioxide (CO₂).[14]

-

Reactivity: The presence of two strongly electron-withdrawing groups deactivates the aromatic ring, making electrophilic aromatic substitution reactions difficult.[9] The 4-nitrobenzenesulfonate anion (nosylate) is an excellent leaving group in nucleophilic substitution reactions due to the stability of the anion, which is enhanced by resonance delocalization of the negative charge.[9]

This guide provides a foundational understanding of the physicochemical properties of this compound. For specific applications, it is recommended to consult the relevant safety data sheets and perform application-specific testing.

References

- 1. byjus.com [byjus.com]

- 2. uobabylon.edu.iq [uobabylon.edu.iq]

- 3. byjus.com [byjus.com]

- 4. pennwest.edu [pennwest.edu]

- 5. physics.stackexchange.com [physics.stackexchange.com]

- 6. pennwest.edu [pennwest.edu]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. This compound | 138-42-1 | Benchchem [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. azom.com [azom.com]

- 12. micromeritics.com [micromeritics.com]

- 13. ulm.edu [ulm.edu]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Synthesis of 4-Nitrobenzenesulfonic Acid from Nitrobenzene

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis of 4-Nitrobenzenesulfonic acid, a significant intermediate in the manufacturing of dyes and pharmaceuticals.[1] The primary focus is on its synthesis from nitrobenzene (B124822) via electrophilic aromatic substitution, detailing the reaction mechanism, experimental protocols, and process optimization.

Introduction

This compound (also known as p-Nitrobenzenesulfonic acid) is an organic compound featuring both a nitro group (-NO₂) and a sulfonic acid group (-SO₃H) attached to a benzene (B151609) ring at the para position.[2] It appears as a beige to yellow-orange crystalline powder.[3][4] The presence of the sulfonic acid group confers high water solubility, while the strongly electron-withdrawing nitro group significantly increases the acidity of the sulfonic acid, making it a strong Brønsted acid and a useful catalyst in organic reactions.[1][2]

Chemical and Physical Properties:

-

Molecular Formula: C₆H₅NO₅S[5]

-

Solubility: Highly soluble in water, especially at elevated temperatures, and soluble in other polar solvents.[1][6] It has low solubility in non-polar solvents.[1]

Synthetic Pathways

The synthesis of nitrobenzenesulfonic acid is primarily achieved through the direct sulfonation of nitrobenzene. However, the strong deactivating and meta-directing nature of the nitro group makes this reaction challenging, often requiring harsh conditions.[7]

2.1 Direct Sulfonation of Nitrobenzene

The most common industrial method for producing nitrobenzenesulfonic acid involves the direct sulfonation of nitrobenzene using potent sulfonating agents like sulfur trioxide (SO₃) or oleum (B3057394) (fuming sulfuric acid, a solution of SO₃ in H₂SO₄).[7][8] This reaction is a classic example of electrophilic aromatic substitution.[8][9]

The nitro group (-NO₂) is a powerful deactivating group and directs incoming electrophiles to the meta position. Consequently, the direct sulfonation of nitrobenzene predominantly yields 3-nitrobenzenesulfonic acid (m-NBSA).[7][10] Achieving a high yield of the para-isomer (4-NBSA) via this direct route is challenging and typically results in a mixture of isomers.

2.2 Alternative Synthetic Routes

An alternative pathway to pure this compound involves the hydrolysis of its more reactive precursor, 4-nitrobenzenesulfonyl chloride.[3][6][7] This process typically involves heating the sulfonyl chloride with water, often in the presence of a base like sodium carbonate to neutralize the hydrochloric acid formed during the reaction.[7] The 4-nitrobenzenesulfonyl chloride itself can be synthesized through methods such as the oxidation of 4,4'-dinitrodiphenyl disulfide.[7][11]

Reaction Mechanism and Workflow

The sulfonation of nitrobenzene proceeds via an electrophilic aromatic substitution mechanism. The electrophile is sulfur trioxide (SO₃), which is highly electrophilic due to the oxygen atoms pulling electron density from the sulfur atom.[9] The benzene ring of nitrobenzene acts as a nucleophile, attacking the sulfur atom. This is followed by deprotonation to restore the aromaticity of the ring.

Caption: Electrophilic aromatic substitution mechanism for sulfonation.

The general experimental workflow involves the controlled addition of the sulfonating agent to nitrobenzene, followed by a heating period to ensure the reaction goes to completion, and subsequent work-up steps to isolate and purify the product.

Caption: General experimental workflow for the synthesis of 4-NBSA.

Quantitative Data and Reaction Conditions

The efficiency and outcome of the sulfonation reaction are highly dependent on the chosen parameters. Key variables include the sulfonating agent, molar ratio of reactants, reaction temperature, and reaction time. The formation of undesired by-products, such as sulfones, is a critical issue that process optimization aims to minimize.[12]

| Sulfonating Agent | Molar Ratio (Agent:NB) | Temperature (°C) | Time | Solvent | Conversion of NB (%) | Yield of NBSA (%) | Primary Isomer | Reference |

| SO₃ (in Microreactor) | 1.1 | 110 | < 2 seconds | None | 94 | 88 | meta | [10][13] |

| 65% Oleum | 1.53 | Not Specified | Not Specified | None | Not Specified | 91 | meta | [10] |

| Gaseous SO₃ | ~1.04 | 30-35 (addition), then 132 | ~4 hours | None | >99 | High | Not specified | [12] |

| 65% Oleum | >1.0 | 80-130 | Not Specified | None | Substantially all | Not Specified | meta | [14] |

Note: Direct sulfonation methods predominantly produce the meta-isomer (3-Nitrobenzenesulfonic acid). The data presented reflects the overall yield of nitrobenzenesulfonic acid isomers.

Detailed Experimental Protocol

This protocol is a representative example of an industrial process for the sulfonation of nitrobenzene, synthesized from descriptions in the literature.[12][14]

5.1 Materials and Reagents

-

Nitrobenzene (anhydrous)

-

Sulfonating agent: 65% Oleum (H₂SO₄ · SO₃) or liquid/gaseous Sulfur Trioxide (SO₃)

-

Caustic Soda (Sodium Hydroxide) solution (for neutralization)

-

Water (for quenching/dilution)

-

Ice

5.2 Apparatus

-

Jacketed glass reactor with overhead stirrer, thermometer, and addition funnel (or gas inlet tube).

-

Heating mantle or oil bath.

-

Cooling bath (e.g., brine or ice-water).

-

Filtration apparatus (e.g., Büchner funnel or filter press).

-

pH meter or indicator paper.

5.3 Procedure

-

Charging the Reactor: Charge the reactor with a molar equivalent of anhydrous nitrobenzene. Begin agitation and cool the vessel to below 30 °C using a cooling bath.

-

Addition of Sulfonating Agent: Slowly add slightly more than one molar equivalent of the sulfonating agent (e.g., 65% oleum or gaseous SO₃) to the agitated nitrobenzene.[12][14] The rate of addition must be carefully controlled to maintain the reaction temperature between 30-40 °C to minimize by-product formation.[12]

-

Reaction Completion: After the addition is complete, gradually heat the reaction mixture to a temperature between 100 °C and 140 °C.[12][15] Maintain this temperature for a period sufficient to ensure complete sulfonation, typically 2 to 4 hours.[12][15] Progress can be monitored by analyzing samples for remaining nitrobenzene.

-

Quenching and Neutralization: Cool the reaction mass to below 100 °C. Cautiously add the acidic mass to a separate vessel containing water/ice to dilute the mixture. At a temperature not exceeding 105 °C, slowly add caustic soda solution to the diluted mass to neutralize the excess sulfuric acid and the product, m-nitrobenzenesulfonic acid.[14] Adjust the pH to be in the range of 7.0-8.6.[14] This converts the acids to their sodium salts (sodium m-nitrobenzenesulfonate (B8546208) and sodium sulfate).

-

Isolation and Purification: At a temperature between 80-105 °C, the sodium sulfate (B86663) by-product has low solubility and will precipitate out of the solution, while the sodium m-nitrobenzenesulfonate remains dissolved.[14] Remove the precipitated sodium sulfate by filtration.[14] The resulting filtrate is a relatively pure aqueous solution of sodium m-nitrobenzenesulfonate. If the free acid or a solid product is required, further processing such as acidification and crystallization would be necessary.

5.4 Safety Precautions

-

This reaction is highly exothermic and involves corrosive and hazardous materials.[5][16][17]

-

Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a face shield.[16]

-

Oleum, sulfur trioxide, and nitrobenzene are highly toxic and corrosive. Handle with extreme care.

-

The quenching and neutralization steps can generate significant heat and require careful, slow addition.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 138-42-1 [chemicalbook.com]

- 4. Buy this compound | 138-42-1 [smolecule.com]

- 5. This compound | C6H5NO5S | CID 8740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound (138-42-1) for sale [vulcanchem.com]

- 7. This compound | 138-42-1 | Benchchem [benchchem.com]

- 8. Nitration and Sulphonation [unacademy.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. microchem.dicp.ac.cn [microchem.dicp.ac.cn]

- 11. CN101570501B - Method for synthesizing p-nitrobenzenesulfonyl chloride - Google Patents [patents.google.com]

- 12. US3492342A - Sulfonation of nitro compounds - Google Patents [patents.google.com]

- 13. A simple and efficient synthesis protocol for sulfonation of nitrobenzene under solvent-free conditions via a microreactor - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. EP0010443B1 - Process for preparing sodium-m-nitrobenzenesulfonate - Google Patents [patents.google.com]

- 15. CN106674062B - A method of catalysis sulfonation prepares m-nitrobenzene sodium sulfonate - Google Patents [patents.google.com]

- 16. fishersci.com [fishersci.com]

- 17. This compound | 138-42-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

An In-depth Technical Guide to the pKa of 4-Nitrobenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid dissociation constant (pKa) of 4-nitrobenzenesulfonic acid. Due to its strong acidic nature, the experimental determination of its pKa in aqueous media is challenging. This document synthesizes available data, discusses the theoretical basis for its acidity, and presents detailed experimental protocols that can be employed for its determination, particularly in non-aqueous systems.

Introduction to this compound

This compound is a strong organic acid characterized by a benzene (B151609) ring substituted with a sulfonic acid group (-SO₃H) and a nitro group (-NO₂) at the para position. The presence of the electron-withdrawing nitro group significantly enhances the acidity of the sulfonic acid moiety, making it a powerful Brønsted acid. Its conjugate base, 4-nitrobenzenesulfonate (nosylate), is an excellent leaving group in nucleophilic substitution reactions due to the extensive resonance stabilization of the negative charge. This property makes this compound and its derivatives valuable reagents in organic synthesis.

pKa Value of this compound

Data Presentation

The following table summarizes the available predicted pKa value for this compound and experimental values for the related compound, benzenesulfonic acid, for comparison.

| Compound | pKa Value | Method | Reference |

| This compound | -1.38 ± 0.50 | Predicted | [1][2] |

| Benzenesulfonic acid | -6.5 | Not Specified | [3] |

| Benzenesulfonic acid | 0.699 | Not Specified | [4] |

| Benzenesulfonic acid | -2.8 | Not Specified | [5] |

The significant variation in the reported pKa values for benzenesulfonic acid underscores the challenges in experimentally determining the acidity of strong acids. The predicted value for this compound suggests it is a substantially stronger acid than benzenesulfonic acid, which is consistent with the electron-withdrawing nature of the para-nitro group.

Experimental Protocols for pKa Determination

Given the challenges of measuring the pKa of very strong acids in water, determination in non-aqueous solvents followed by extrapolation to water is a common strategy. Below are detailed methodologies for three widely used techniques for pKa determination, adapted for a strong acid like this compound.

Potentiometric Titration in Non-Aqueous Solvent

Potentiometric titration is a highly precise method for pKa determination.[6] For very strong acids, a non-aqueous solvent system is necessary to differentiate their acid strength.

Methodology

-

Solvent and Titrant Selection:

-

Choose a differentiating non-aqueous solvent such as anhydrous acetonitrile (B52724) or dimethyl sulfoxide (B87167) (DMSO).

-

Select a suitable titrant, which is a strong base in the chosen solvent system (e.g., a standardized solution of tetrabutylammonium (B224687) hydroxide (B78521) in isopropanol).

-

-

Instrument Calibration:

-

Calibrate the pH meter (or potentiometer) with appropriate standard buffers for non-aqueous systems.

-

-

Sample Preparation:

-

Accurately weigh and dissolve a sample of this compound in the chosen anhydrous solvent to a known concentration (e.g., 0.01 M).

-

-

Titration Procedure:

-

Immerse the calibrated electrode in the sample solution.

-

Add the titrant in small, precise increments.

-

Record the potential (in millivolts) or pH reading after each addition, ensuring the solution has reached equilibrium.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the potential (or pH) versus the volume of titrant added to obtain a titration curve.

-

The pKa can be determined from the half-equivalence point. For strong acids, the initial part of the titration curve before the equivalence point is used for this calculation.

-

Alternatively, calculate the first and second derivatives of the titration curve to accurately determine the equivalence point.

-

Logical Workflow for Potentiometric Titration

References

- 1. A fast method for pKa determination by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]

- 4. Benzenesulfonic Acid [drugfuture.com]

- 5. acs.org [acs.org]

- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

A Comprehensive Technical Guide to the Safe Handling and Storage of 4-Nitrobenzenesulfonic Acid in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety protocols for handling and storing 4-Nitrobenzenesulfonic acid (CAS No. 138-42-1) in a laboratory setting. Adherence to these guidelines is critical to mitigate risks and ensure a safe research environment. This compound is a corrosive solid that can cause severe skin burns and eye damage, necessitating stringent safety measures.

Core Safety and Hazard Information

This compound is classified as a hazardous substance, primarily due to its corrosive nature.[1][2][3] It is crucial to understand its properties to handle it safely.

Table 1: Physical and Chemical Properties

| Property | Value |

| Appearance | Beige to yellow-orange crystalline powder[4][5] |

| Molecular Formula | C₆H₅NO₅S[4][6] |

| Molecular Weight | 203.18 g/mol [6] |

| Melting Point | 105-112 °C[4][5] |

| Solubility | Slightly soluble in water and DMSO.[4][5] Water solubility is 476 g/L at 100.5 °C.[4][5] |

Table 2: Hazard Identification and Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 1B | Causes severe skin burns and eye damage[1][2][6] |

| Serious Eye Damage/Eye Irritation | Category 1 | Causes serious eye damage[1][2] |

Safe Handling Protocols

Strict adherence to the following handling procedures is mandatory to prevent exposure and injury.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area.[2] The use of a chemical fume hood is strongly recommended to minimize inhalation of dust.[7]

-

Safety Equipment: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][6]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is the first line of defense against the corrosive hazards of this compound.

Table 3: Recommended Personal Protective Equipment (PPE)

| Body Part | Protection | Standard |

| Eyes/Face | Chemical safety goggles or a face shield. | OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |

| Skin | Wear appropriate protective gloves and clothing to prevent skin exposure.[1][6] | N/A |

| Respiratory | Not required under normal use with adequate ventilation. For large spills or emergencies, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[6] | N/A |

General Handling Practices

-

Avoid all contact with skin and eyes.[1]

-

Wash hands and any exposed skin thoroughly after handling.[1][2]

-

Contaminated work clothing should not be allowed out of the workplace.[8]

-

Take off contaminated clothing and shoes immediately.[1]

Storage Requirements

Proper storage of this compound is crucial to maintain its stability and prevent hazardous reactions.

Table 4: Storage Conditions

| Parameter | Requirement |

| Temperature | Store in a cool place.[1][2] One source suggests storage at -20°C in a freezer under an inert atmosphere.[4] |

| Ventilation | Store in a well-ventilated place.[1][2] |

| Container | Keep container tightly closed.[1][2] |

| Storage Area | Store in a dry place.[1] Designate a "Corrosives area" for storage.[1] Store locked up.[2][9] |

| Conditions to Avoid | Excess heat, exposure to moist air or water.[1][6] |

Incompatibilities and Hazardous Reactions

This compound can react dangerously with certain substances. Understanding these incompatibilities is vital to prevent accidents.

Table 5: Incompatible Materials

| Material |

| Strong oxidizing agents[1][6] |

| Strong bases[1][6] |

Hazardous polymerization does not occur.[1][6] Under normal processing, hazardous reactions are not expected.[1]

Hazardous Decomposition Products

When heated to decomposition, this compound can release toxic and irritating gases and vapors.[1] These include:

Experimental Protocol: General Laboratory Use

While specific experimental protocols will vary, the following general methodology should be followed when working with this compound.

-

Preparation:

-

Ensure the work area (chemical fume hood) is clean and uncluttered.

-

Verify that the safety shower and eyewash station are operational.

-

Don all required PPE as outlined in Table 3.

-

-

Dispensing:

-

Carefully open the container, avoiding the creation of dust.

-

Use a clean, dry spatula or scoop to transfer the required amount of the solid to a suitable, labeled container.

-

Keep the primary container tightly closed when not in use.

-

-

In-Reaction:

-

If heating the substance, do so in a controlled manner and be aware of the potential for thermal decomposition.

-

Avoid contact with incompatible materials (strong oxidizing agents and strong bases).

-

-

Post-Experiment:

-

Decontaminate all equipment that has come into contact with the acid.

-

Dispose of waste in a clearly labeled, sealed container designated for corrosive chemical waste, following all local and institutional regulations.

-

Thoroughly wash hands and forearms upon completion of work.

-

Visual Guides to Safety

The following diagrams illustrate key safety workflows and relationships for handling this compound.

Caption: Workflow for the safe handling of this compound.

Caption: Chemical incompatibilities and decomposition pathways.

References

- 1. fishersci.com [fishersci.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. This compound | C6H5NO5S | CID 8740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. Buy this compound | 138-42-1 [smolecule.com]

- 6. fishersci.se [fishersci.se]

- 7. pfaltzandbauer.com [pfaltzandbauer.com]

- 8. fishersci.com [fishersci.com]

- 9. aksci.com [aksci.com]

4-Nitrobenzenesulfonic Acid: A Comprehensive Technical Safety Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the material safety data for 4-Nitrobenzenesulfonic acid, focusing on its chemical and physical properties, toxicological profile, and the experimental protocols for hazard determination. The information is intended to support safe handling, risk assessment, and protocol design in research and development settings.

Core Safety & Property Data

Quantitative data for this compound has been aggregated from multiple sources to provide a clear and concise reference.

Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅NO₅S | [1][2][3] |

| Molecular Weight | 203.17 g/mol | [1][2][3] |

| Physical State | Solid, Crystalline Powder | [4] |

| Appearance | Beige to yellow-orange | [1][5] |

| Melting Point | 105-112 °C | [1][2][6] |

| Density | 1.548 g/cm³ (estimate) | [1][7] |

| Water Solubility | 476 g/L at 100.5 °C | [1][2] |

| pKa | -1.38 ± 0.50 (Predicted) | [1] |

Toxicological Data

| Parameter | Value | Species | Source(s) |

| Oral LD50 | 2750 mg/kg | Rat | [2] |

| Dermal LD50 | > 2000 mg/kg (ATE) | - | [4] |

| Skin Corrosion/Irritation | Causes severe skin burns | - | [2][8] |

| Serious Eye Damage/Irritation | Causes serious eye damage | - | [8] |

| Primary Hazards | Corrosive, Irritant | - | [9] |

Hazard Analysis and Logical Relationships

The primary hazards associated with this compound are its corrosive effects on the skin and eyes, leading to severe burns and damage. Inhalation may also cause corrosive injuries to the respiratory tract.[9] The following diagram illustrates the logical flow of these hazards.

Caption: Logical relationship of hazards for this compound.

Experimental Protocols

The toxicological and safety data for chemical substances like this compound are determined through standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data quality and international acceptance.

Skin Corrosion/Irritation (Based on OECD Guideline 431 & 404)

The determination that this compound causes severe skin burns is typically made using in vitro or in vivo methods.

-

Objective: To assess the potential of a substance to cause irreversible skin damage.[10]

-

Methodology (In Vitro - OECD 431):

-

A Reconstructed Human Epidermis (RhE) model, which mimics the properties of human skin, is used.[11]

-

The test substance is applied directly to the surface of the RhE tissue.[11]

-

After specific exposure times (e.g., 3 minutes and 1 hour), the substance is removed, and the tissue is rinsed.

-

Cell viability is measured using a quantitative assay, such as the MTT assay, which assesses mitochondrial activity in the cells.[11]

-

A significant reduction in cell viability below certain thresholds indicates that the substance is corrosive.[11]

-

-

Experimental Workflow:

Caption: Workflow for in vitro skin corrosion testing (OECD 431).

Serious Eye Damage/Irritation (Based on OECD Guideline 405)

This test evaluates the potential of a substance to cause significant and potentially irreversible damage to the eye.

-

Objective: To determine if a substance can cause serious eye damage, including destruction of eye tissue or significant decay of vision.[12]

-

Methodology (In Vivo):

-

A weight-of-the-evidence analysis of existing data is performed first to avoid unnecessary animal testing.[12]

-

If required, the test is typically conducted on a single animal (albino rabbit).[13]

-

A single dose of the substance is applied to the conjunctival sac of one eye, with the other eye serving as a control.[13]

-

The eyes are examined and scored for lesions of the cornea, iris, and conjunctiva at specific intervals (e.g., 1, 24, 48, and 72 hours) after application.[13]

-

The severity and reversibility of the observed effects are used to classify the substance.[14]

-

Acute Oral Toxicity (Based on OECD Guidelines 420, 423, or 425)

The oral LD50 value is determined through one of several available acute oral toxicity methods.

-

Objective: To determine the dose of a substance that is lethal to 50% of a test population when administered orally.[15][16]

-

Methodology (Example: Fixed Dose Procedure - OECD 420):

-

This method avoids using death as the primary endpoint and instead relies on the observation of clear signs of toxicity at one of a series of fixed dose levels (5, 50, 300, 2000 mg/kg).[17]

-

The study is typically conducted in a stepwise manner, usually using female rats.[17]

-

A single animal is dosed at a specific level. The outcome determines the dose for the next animal (e.g., if the animal survives, a higher dose may be used; if evident toxicity is seen, the same dose is used in more animals).[17]

-

Animals are observed for a period of at least 14 days for signs of toxicity and mortality.[17]

-

The substance is then classified into a toxicity category based on the dose at which evident toxicity is observed.[17]

-

References

- 1. This compound CAS#: 138-42-1 [m.chemicalbook.com]

- 2. Buy this compound | 138-42-1 [smolecule.com]

- 3. This compound | 138-42-1 | Benchchem [benchchem.com]

- 4. fishersci.com [fishersci.com]

- 5. This compound | 138-42-1 [chemicalbook.com]

- 6. This compound hydrate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. chembk.com [chembk.com]

- 8. This compound | C6H5NO5S | CID 8740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. senzagen.com [senzagen.com]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. nucro-technics.com [nucro-technics.com]

- 14. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 15. researchgate.net [researchgate.net]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. umwelt-online.de [umwelt-online.de]

Disposal of 4-Nitrobenzenesulfonic Acid Waste: A Technical Guide for Researchers

Abstract: 4-Nitrobenzenesulfonic acid (4-NBSA) is a versatile chemical intermediate utilized in the synthesis of dyes and pharmaceuticals.[1] Its presence in industrial and laboratory wastewater streams necessitates effective and reliable disposal methods to mitigate potential environmental and health risks. This technical guide provides an in-depth overview of current and emerging methodologies for the degradation and disposal of 4-NBSA waste, tailored for researchers, scientists, and drug development professionals. The guide focuses on two primary strategies: Advanced Oxidation Processes (AOPs) and Biodegradation. Due to the limited availability of data specifically for 4-NBSA, this guide draws upon comprehensive data from structurally similar and extensively studied compounds, including 4-nitrophenol (B140041) (4-NP), 3-nitrobenzenesulfonic acid (3-NBSA), and other sulfonated aromatics. This approach provides a robust framework for understanding and implementing effective waste management strategies for 4-NBSA. The guide includes detailed experimental protocols, comparative quantitative data, and visual diagrams of key chemical and biological pathways to facilitate both comprehension and practical application.

Introduction to this compound and its Environmental Significance

This compound is a strong organic acid characterized by a nitro group and a sulfonic acid group attached to a benzene (B151609) ring.[1] These functional groups, while crucial for its synthetic utility, also contribute to its persistence and potential toxicity in the environment. The electron-withdrawing nature of the nitro and sulfonate groups makes the aromatic ring resistant to oxidative degradation.[2] Furthermore, nitroaromatic compounds are a class of chemicals known for their potential toxicity, mutagenicity, and carcinogenicity, primarily through the metabolic reduction of the nitro group to reactive intermediates that can interact with cellular macromolecules like DNA.[2][3][4][5][6] Therefore, discharging 4-NBSA-containing waste into the environment without adequate treatment is a significant concern.

The primary disposal strategies involve the chemical or biological breakdown of the molecule into less harmful substances, ultimately aiming for complete mineralization to CO₂, water, sulfate (B86663), and nitrate (B79036) ions.

Advanced Oxidation Processes (AOPs) for 4-NBSA Degradation

Advanced Oxidation Processes (AOPs) are a class of chemical treatment procedures designed to remove organic pollutants through the generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH).[7][8][9] With a high redox potential, hydroxyl radicals are non-selective and can rapidly oxidize a wide range of recalcitrant organic compounds.[9] Several AOPs have shown high efficacy in degrading compounds analogous to 4-NBSA.

Photocatalysis with Titanium Dioxide (TiO₂)

Heterogeneous photocatalysis using a semiconductor like titanium dioxide (TiO₂) is a well-studied AOP. When TiO₂ is irradiated with UV light of sufficient energy, it generates an electron-hole pair. The hole can then react with water or hydroxide (B78521) ions to produce hydroxyl radicals, which are the primary oxidants in the degradation process.

Studies on the photocatalytic degradation of 3-nitrobenzenesulfonic acid (3-NBSA), a close isomer of 4-NBSA, provide significant insights. Degradation rates are influenced by catalyst loading, pH, and the initial concentration of the substrate.[10] The highest degradation rates for 3-NBSA were observed at neutral pH, which corresponds to the point of maximum adsorption onto the TiO₂ surface.[10] Similarly, the degradation of 4-nitrophenol (4-NP) is significantly enhanced by TiO₂ photocatalysis, with studies showing that doping the catalyst with metals (e.g., Fe) or non-metals (e.g., C, N) can improve efficiency under both UV and simulated sunlight.[11][12]

This protocol is adapted from the methodology described for the degradation of 3-NBSA using suspended TiO₂.[10]

-

Reactor Setup: A batch annular photoreactor with a UV lamp (e.g., 125W medium-pressure mercury lamp) placed in a central quartz tube is used. The outer vessel contains the aqueous solution of the target compound. A diaphragm-type air compressor is used to supply air and keep the TiO₂ catalyst in suspension.

-

Catalyst Suspension: Prepare a stock suspension of TiO₂ (e.g., Degussa P25) in deionized water. For a typical experiment, a catalyst loading of 0.2-0.4% (w/v) is used.[10]

-

Reaction Mixture: Add the required volume of the 4-NBSA stock solution to the reactor to achieve the desired initial concentration (e.g., 150 mg/L).[10] Add the TiO₂ suspension to reach the target catalyst loading. Adjust the pH of the solution as required using dilute H₂SO₄ or NaOH.

-

Irradiation: Turn on the UV lamp to initiate the photocatalytic reaction. The temperature should be maintained using a cooling water circulation system.

-

Sampling and Analysis: At regular time intervals, withdraw samples from the reactor. Centrifuge and filter the samples through a membrane filter (e.g., 0.45 µm) to remove the TiO₂ particles. Analyze the filtrate for the concentration of 4-NBSA using High-Performance Liquid Chromatography (HPLC) with a UV detector. Total Organic Carbon (TOC) analysis can be performed to determine the extent of mineralization.

Fenton and Photo-Fenton Processes

The Fenton process involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂) under acidic conditions (typically pH 3) to generate hydroxyl radicals.[13] The photo-Fenton process enhances this reaction by using UV light to photoreduce Fe³⁺ back to Fe²⁺, thereby regenerating the catalyst and producing additional hydroxyl radicals.

This process has proven highly effective for the degradation of 4-NP. Complete degradation of 100 mg/L of 4-NP was achieved in 65 minutes at pH 3 with 250 mg/L of H₂O₂ and 10 mg/L of Fe(II), resulting in 55% TOC removal.[14] Higher mineralization (80%) can be achieved when the Fenton process is assisted with UV/visible radiation.[15] The efficiency is highly dependent on the concentrations of H₂O₂ and Fe²⁺, as well as the pH.[15][16]

This protocol is based on methodologies for the Fenton treatment of 4-NP wastewater.[3][14]

-

Reactor Setup: A jacketed glass batch reactor equipped with a magnetic stirrer is used. The temperature is controlled by a circulating water bath.

-

Reaction Mixture: Add a known volume of 4-NBSA solution of a specific concentration (e.g., 100 mg/L) to the reactor.

-

pH Adjustment: Adjust the initial pH of the solution to approximately 3.0 using concentrated H₂SO₄. This is the optimal pH for the Fenton reaction.[13]

-

Initiation of Reaction: Add the required amount of a freshly prepared ferrous sulfate (FeSO₄·7H₂O) solution to achieve the desired Fe²⁺ concentration (e.g., 0.2 mM).[3] Then, add the required volume of hydrogen peroxide (H₂O₂) (e.g., 30% w/v) to start the reaction (e.g., to a final concentration of 4 mM).[3]

-

Sampling and Analysis: Withdraw samples at predetermined time intervals. Immediately quench the reaction in the samples by adding an excess of a strong base (like NaOH) to raise the pH and precipitate the iron catalyst, or by adding a radical scavenger like methanol. Filter the samples and analyze for residual 4-NBSA concentration by HPLC and for mineralization by TOC analysis.

Ozonation

Ozone (O₃) is a powerful oxidant that can degrade organic pollutants through two mechanisms: direct reaction with the molecule or indirect reaction via the generation of hydroxyl radicals. The indirect pathway is favored at higher pH values (e.g., pH > 9).[14]

Ozonation has been successfully applied to the degradation of nitrobenzene (B124822) and 4-NP.[14][17][18] For nitrobenzene, complete degradation was achieved with an ozone dose of 2.5 g/L, with the reaction rate increasing at higher pH and higher temperatures.[7] For 4-NP, catalytic ozonation using a nano-ZnO catalyst showed 93% degradation within the first 5 minutes at an acidic pH of 3.[17] This indicates that the choice of catalyst can significantly alter the optimal reaction conditions.

This protocol is adapted from the methodology for nano-ZnO catalyzed ozonation of 4-NP.[17]

-

Reactor Setup: A semi-batch reactor (e.g., a glass column) is used. Ozone is generated from pure oxygen using an ozone generator and bubbled through the solution via a diffuser at the bottom of the reactor.

-

Catalyst Suspension: Prepare the reaction solution by adding the desired concentration of 4-NBSA and the catalyst (e.g., 100-300 mg/L of nano-ZnO powder) to deionized water.[17]

-

pH Adjustment: Adjust the pH to the desired value (e.g., pH 3 for nano-ZnO catalysis).[17]

-

Reaction Initiation: Start bubbling the ozone/oxygen gas mixture through the solution at a constant flow rate.

-

Sampling and Analysis: Collect aqueous samples at different time points. Filter the samples to remove the catalyst. Analyze the supernatant for 4-NBSA concentration (HPLC) and mineralization (TOC). The concentration of ozone in the gas phase can be monitored at the inlet and outlet of the reactor to determine ozone consumption.

Quantitative Data on AOPs for 4-NBSA Analogs

The following tables summarize quantitative data from studies on the degradation of compounds structurally related to 4-NBSA.

Table 1: Photocatalytic Degradation of 3-NBSA and 4-NP

| Parameter | 3-NBSA[10] | 4-NP[11][12] |

|---|---|---|

| Catalyst | TiO₂ (Degussa P25) | C,N-TiO₂ / Fe-TiO₂ |

| Initial Conc. | 150 mg/L | 7.0 x 10⁻² mM / 20 mg/L |

| Catalyst Load | 0.3% (w/v) | Not specified / 0.4 g/L |

| Optimal pH | 7.0 | Not specified / 6.17 |

| Light Source | UV Lamp | Simulated Sunlight / UV Lamp |

| Degradation | ~76% in 4 hours | ~87% in 7 hours / 100% in 1 hr |

| Mineralization | Not reported | ~40% TOC removal in 7 hrs / ~68% TOC removal in 2 hrs |

Table 2: Fenton/Photo-Fenton Degradation of 4-NP

| Parameter | Homogeneous Fenton[3][14] | Photo-Fenton[15] |

|---|---|---|

| Initial Conc. | 100 mg/L | Not specified |

| [H₂O₂] | 4 mM - 250 mg/L | 2.9 g/L |

| [Fe²⁺] | 0.2 mM - 10 mg/L | 5.9 mg/L |

| Optimal pH | 3.0 | 3.5 |

| Reaction Time | 40 - 65 min | 60 min |

| Degradation | 93.6% - 99% | 100% |

| Mineralization | 60.3% TOC removal / 55% OC removal | 80% Mineralization |

Table 3: Ozonation of Nitrobenzene and 4-NP

| Parameter | Nitrobenzene (O₃ alone)[7] | 4-NP (O₃ + nano-ZnO)[17] |

|---|---|---|

| Initial Conc. | 100 mg/L | 50 mg/L |

| Ozone Dose | 2.5 g/L | 5.64 mg/L (gas) |

| Catalyst | None | nano-ZnO (300 mg/L) |

| Optimal pH | 11.0 | 3.0 |

| Reaction Time | Not specified for 100% | 5 min |

| Degradation | 100% | 93% |

| Mineralization | Not reported | 60.3% TOC removal in 30 min |

Biodegradation of this compound

Biodegradation offers a potentially more sustainable and cost-effective method for treating wastewater containing organic pollutants. Microorganisms can evolve metabolic pathways to utilize xenobiotic compounds as sources of carbon, nitrogen, and energy.[2] While specific pathways for 4-NBSA are not well-documented, extensive research on the biodegradation of both sulfonated aromatics and nitroaromatics allows for the construction of a plausible metabolic pathway.

Key Enzymatic Strategies

Two main enzymatic attacks are likely for the initiation of 4-NBSA biodegradation:

-

Dioxygenase Attack: Aromatic dioxygenases are enzymes that incorporate both atoms of molecular oxygen into the aromatic ring, typically forming a cis-dihydrodiol.[9] This destabilizes the aromatic system and is a common initial step in the degradation of many aromatic compounds, including benzenesulfonate (B1194179) (BS).[17][19] In the case of BS, a dioxygenase catalyzes the formation of catechol, with the simultaneous release of the sulfonate group as sulfite (B76179) (SO₃²⁻).[17][19] This is a highly probable initial step for 4-NBSA.

-

Nitroreductase Attack: The nitro group can be reduced by nitroreductase enzymes to a nitroso and then a hydroxylamino intermediate, ultimately forming an amino group.[20] This reduction is often the first step in both the activation of nitroaromatic toxicity and in some productive degradation pathways.[20] The resulting 4-aminobenzenesulfonic acid is a known biodegradable compound.[2][21]

Plausible Biodegradation Pathway

Based on the degradation of analogous compounds, a plausible aerobic biodegradation pathway for 4-NBSA is proposed (Figure 1). The initial step is catalyzed by a dioxygenase, which hydroxylates the ring at the 1 and 2 positions, leading to the spontaneous elimination of the sulfonate group as sulfite. The resulting 4-nitrocatechol (B145892) is a common intermediate in the degradation of other nitroaromatics. This intermediate can then be further degraded by another dioxygenase, leading to ring cleavage and subsequent metabolism through central metabolic pathways like the Krebs cycle.

This protocol is a generalized approach based on standard microbiological techniques for isolating bacteria capable of degrading specific xenobiotics.[2][22]

-

Inoculum Source: Collect samples from environments likely to be contaminated with nitroaromatic or sulfonated aromatic compounds, such as soil or sludge from industrial wastewater treatment plants.

-

Enrichment Culture: Prepare a basal salts medium (BSM) containing all necessary mineral nutrients but lacking a carbon source. Add 4-NBSA as the sole source of carbon and energy at a specific concentration (e.g., 100-500 mg/L).

-

Incubation: Inoculate the BSM with the environmental sample. Incubate aerobically on a shaker at a controlled temperature (e.g., 30°C).

-

Subculturing: Periodically (e.g., weekly), transfer an aliquot of the culture to fresh BSM containing 4-NBSA. This selective pressure enriches for microorganisms capable of utilizing the target compound. Monitor for growth (e.g., by measuring optical density at 600 nm) and for the disappearance of 4-NBSA (by HPLC).

-

Isolation: Once a stable, growing enrichment culture is established, isolate individual bacterial strains by plating serial dilutions onto solid BSM agar (B569324) plates containing 4-NBSA as the sole carbon source.

-

Characterization: Pick individual colonies and purify them by re-streaking. Confirm the degradation ability of the pure isolates in liquid culture. The isolates can then be identified using techniques like 16S rRNA gene sequencing.

Toxicological Pathways and Waste Management Considerations

The toxicity of nitroaromatic compounds is often linked to their metabolic activation. Intracellular nitroreductases can reduce the nitro group to form nitroso and hydroxylamino intermediates. These reactive species, particularly the hydroxylamino derivative, can bind covalently to cellular macromolecules, including DNA, leading to mutations and potential carcinogenicity. This process can also lead to the generation of reactive oxygen species, inducing oxidative stress within the cell.

Given these toxicological concerns, proper handling and disposal of 4-NBSA waste are critical.

-

Waste Segregation: 4-NBSA waste should be collected in designated, properly labeled, and sealed containers. It should not be mixed with other waste streams unless compatibility has been confirmed.

-

Neutralization: As a strong acid, concentrated solutions of 4-NBSA should be neutralized to a pH between 5.5 and 9.5 before any further treatment, provided no other hazardous characteristics are present.

-

Disposal: Untreated 4-NBSA is considered a hazardous chemical waste and must be disposed of through a licensed hazardous waste management facility. Do not discharge untreated 4-NBSA waste down the drain.

-

Personal Protective Equipment (PPE): When handling 4-NBSA, appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.

Conclusion

The disposal of this compound waste requires robust chemical or biological degradation methods to mitigate its environmental persistence and potential toxicity. While direct research on 4-NBSA is limited, extensive data from analogous compounds like 4-nitrophenol and other benzenesulfonates demonstrate that Advanced Oxidation Processes—including photocatalysis, Fenton reactions, and ozonation—are highly effective for its chemical decomposition. Concurrently, the principles of microbial degradation of related compounds suggest that bioremediation is a viable and sustainable alternative, likely proceeding through a dioxygenase-initiated desulfonation pathway.

For researchers and professionals in drug development, it is imperative to treat 4-NBSA as a hazardous waste, ensuring it is properly segregated, handled, and disposed of according to institutional and regulatory guidelines. The experimental protocols and comparative data provided in this guide serve as a foundational resource for developing and implementing effective, evidence-based strategies for the management of 4-NBSA waste streams. Further research is encouraged to elucidate the specific degradation pathways and kinetics for 4-NBSA itself to refine these disposal methodologies.

References

- 1. researchgate.net [researchgate.net]

- 2. 3-Nitrobenzenesulfonate, 3-Aminobenzenesulfonate, and 4-Aminobenzenesulfonate as Sole Carbon Sources for Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mineralization and degradation of 4-Nitrophenol using homogeneous Fenton oxidation process [eeer.org]

- 4. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review [mdpi.com]

- 6. Structure-toxicity relationships of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. d-nb.info [d-nb.info]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Microbial desulfonation of substituted naphthalenesulfonic acids and benzenesulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Aromatic sulfonation - Wikipedia [en.wikipedia.org]

- 14. scholar.nycu.edu.tw [scholar.nycu.edu.tw]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 18. Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Initial steps in the degradation of benzene sulfonic acid, 4-toluene sulfonic acids, and orthanilic acid in Alcaligenes sp. strain O-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Syntrophic interactions during degradation of 4-aminobenzenesulfonic acid by a two species bacterial culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Degradation of 4-aminobenzenesulfonate by a two-species bacterial coculture. Physiological interactions between Hydrogenophaga palleronii S1 and Agrobacterium radiobacter S2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Mineralization of 2-aminobenzenesulfonate by a bacterial consortium [agris.fao.org]

The Discovery and History of 4-Nitrobenzenesulfonic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitrobenzenesulfonic acid, a significant compound in organic synthesis, has a history deeply rooted in the expansion of chemical industries in the 19th century. This guide provides a comprehensive overview of its discovery, historical significance, and key chemical properties. It details experimental protocols for its synthesis, presents quantitative data in a structured format, and includes visualizations of its synthetic pathways to serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical fields.

Discovery and Historical Context

The precise moment of discovery for this compound, including the specific scientist and date, is not definitively documented in readily available historical records. Its emergence is intrinsically linked to the broader development of aromatic chemistry in the mid-19th century, a period characterized by rapid advancements in understanding sulfonation and nitration reactions. These developments were largely driven by the burgeoning synthetic dye industry, which sought novel intermediates to create a wide array of colors.[1][2][3]

It is highly probable that this compound was first synthesized as a component of the isomeric mixture produced during the sulfonation of nitrobenzene (B124822). Historically, the ortho and meta isomers were of greater commercial interest, primarily because derivatives like sulfanilic acid, crucial for dye synthesis, were more readily produced from aniline (B41778) and acetanilide.[4][5] The para-isomer was therefore often a less-studied byproduct. The Piria reaction, discovered by Raffaele Piria in 1851, which involved treating nitrobenzene with a metal bisulfite to form an aminosulfonic acid, exemplifies the type of exploratory chemistry of that era that would have produced isomers of nitrobenzenesulfonic acid as intermediates or side products.[6]

The industrial production of nitrobenzenesulfonic acids typically involves the reaction of nitrobenzene with potent sulfonating agents such as sulfur trioxide (SO₃) or oleum (B3057394) (a solution of SO₃ in concentrated sulfuric acid). Another significant method for its preparation is the hydrolysis of its more reactive precursor, 4-nitrobenzenesulfonyl chloride.

Over time, the utility of this compound has been increasingly recognized. It serves as a potent Brønsted acid catalyst in organic synthesis and is a valuable intermediate in the preparation of various compounds, including diaryl compounds with potential antiviral activity. The conjugate base, 4-nitrobenzenesulfonate (nosylate), is an excellent leaving group in nucleophilic substitution reactions due to the high stability of the resulting anion.[5]

Physicochemical Properties

This compound is a beige to yellow-orange crystalline powder.[4][7] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₅NO₅S | [8] |

| Molecular Weight | 203.17 g/mol | [8] |

| Melting Point | 105-112 °C | [7] |

| pKa (Predicted) | -1.38 ± 0.50 | [7] |

| Water Solubility | 476 g/L at 100.5 °C | [7] |

| Solubility | Slightly soluble in DMSO (with sonication) and water. | [7] |

Spectroscopic Data

The structural identification of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound in a suitable deuterated solvent is expected to show two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene (B151609) ring.

-

¹³C NMR: The carbon NMR spectrum will display four distinct signals for the aromatic carbons due to the symmetry of the molecule, along with a signal for the carbon attached to the sulfonic acid group and the carbon attached to the nitro group.[9][10]

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. Key vibrational modes include:

-

O-H stretch of the sulfonic acid group.

-

S=O stretches of the sulfonyl group.

-

N=O asymmetric and symmetric stretches of the nitro group.

-

C=C stretches of the aromatic ring.[1]

Experimental Protocols

Detailed methodologies for the laboratory synthesis of this compound are provided below.

Synthesis via Sulfonation of Nitrobenzene

This method typically produces a mixture of isomers, with the meta-isomer being the major product due to the meta-directing effect of the nitro group. Separation of the isomers can be challenging and may require techniques such as fractional crystallization of their salts.

Materials:

-

Nitrobenzene

-

Fuming sulfuric acid (oleum, e.g., 20% SO₃)

-

Ice

-

Sodium chloride or other suitable salt for salting out

Procedure:

-

In a flask equipped with a stirrer and a dropping funnel, carefully cool the fuming sulfuric acid in an ice bath.

-

Slowly add nitrobenzene dropwise to the cooled and stirred oleum, maintaining the temperature below 20°C.

-

After the addition is complete, slowly and carefully heat the reaction mixture to 90-100°C and maintain this temperature for 2-3 hours with continuous stirring.

-

Allow the mixture to cool to room temperature and then pour it carefully onto crushed ice with stirring.

-

The resulting solution contains a mixture of nitrobenzenesulfonic acid isomers.

-

To isolate the sulfonic acids, they can be "salted out" by adding a significant quantity of a salt like sodium chloride, which decreases their solubility and causes them to precipitate.

-

The precipitated isomers can then be collected by filtration. Further purification and separation of the para-isomer would require fractional crystallization or chromatographic methods.

Synthesis via Hydrolysis of 4-Nitrobenzenesulfonyl Chloride

This is a more direct route to obtaining the pure 4-isomer.

Materials:

-

4-Nitrobenzenesulfonyl chloride

-

Water or dilute aqueous base (e.g., sodium carbonate solution)

-

Activated carbon (optional, for decolorization)

Procedure:

-

In a round-bottom flask, suspend 4-nitrobenzenesulfonyl chloride in water.

-

Heat the mixture to reflux with stirring. The hydrolysis proceeds as the sulfonyl chloride reacts with water. The reaction can be accelerated by the addition of a base to neutralize the formed hydrochloric acid.

-

Continue refluxing until the reaction is complete, which can be monitored by the disappearance of the water-insoluble sulfonyl chloride.

-

If the resulting solution is colored, it can be treated with activated carbon and then filtered hot.

-

Upon cooling the filtrate, this compound will crystallize.

-

Collect the crystals by filtration and dry them.

Key Synthetic Pathways

The following diagrams illustrate the primary synthetic routes to this compound.

Figure 1: Key synthetic pathways to this compound.

Conclusion

While the specific historical details of its initial synthesis are intertwined with the broader advancements in 19th-century organic chemistry, this compound has evolved from a lesser-known isomer to a valuable compound in modern chemical synthesis. Its utility as a strong acid catalyst and a precursor to other important molecules, particularly in the pharmaceutical industry, underscores its continued relevance. This guide provides a foundational understanding of its history, properties, and synthesis for professionals in the field.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. US4228081A - Separation of isomers - Google Patents [patents.google.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. This compound | 138-42-1 [chemicalbook.com]

- 5. This compound | 138-42-1 | Benchchem [benchchem.com]

- 6. Aromatic sulfonation - Wikipedia [en.wikipedia.org]

- 7. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. This compound | C6H5NO5S | CID 8740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound(138-42-1) 13C NMR [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 4-Nitrobenzenesulfonic Acid: Hydrate vs. Anhydrous Forms

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comparative analysis of the hydrated and anhydrous forms of 4-nitrobenzenesulfonic acid. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed information on the physicochemical properties, analytical methodologies, and practical applications of this versatile compound. By presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key workflows, this guide aims to facilitate a deeper understanding and more effective utilization of this compound in both research and industrial settings.

Physicochemical Properties: A Comparative Overview

This compound is a strong organic acid widely used as a catalyst in organic synthesis and as an intermediate in the pharmaceutical and dye industries.[1] It is commercially available, typically in a hydrated form. However, for applications requiring stringent control over water content, understanding the properties of the anhydrous form is crucial. The presence of water of crystallization can significantly influence a compound's melting point, solubility, and stability.[2]

The following tables summarize the key physicochemical properties of both the hydrated and anhydrous forms of this compound, compiled from various sources. It is important to note that many suppliers are transitioning to labeling the compound by its anhydrous molecular formula and considering the water content as an impurity.[3]

Table 1: General and Physical Properties

| Property | This compound Hydrate (B1144303) | This compound Anhydrous |

| Molecular Formula | C₆H₅NO₅S · xH₂O | C₆H₅NO₅S |

| Molecular Weight ( g/mol ) | 203.17 (anhydrous basis)[4] | 203.17[5] |

| CAS Number | 138-42-1 (for the anhydrous form, often used for the hydrate as well)[6] | 138-42-1[6] |

| Appearance | Beige to yellow-orange crystalline powder[7] | Nearly white solid[5] |

| Melting Point (°C) | 105 - 112[6][8] | Not consistently reported, expected to be higher than the hydrate. |

| Solubility | Highly soluble in water.[9] Soluble in polar organic solvents.[9] | Expected to be soluble in water and polar organic solvents. |

Table 2: Chemical and Safety Information

| Property | This compound (General) |

| pKa | -1.38 ± 0.50 (Predicted)[10] |

| Hazard Statements | H314: Causes severe skin burns and eye damage.[5] |

| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |

| Incompatible Materials | Strong oxidizing agents, Strong bases.[11] |

Experimental Protocols for Characterization

Accurate characterization of both the hydrated and anhydrous forms of this compound is essential for its effective use. The following sections provide detailed methodologies for key analytical techniques.

Preparation of Anhydrous this compound

The anhydrous form can be prepared from the hydrate through dehydration. A common laboratory method involves heating the hydrated compound under controlled conditions.

Protocol for Thermal Dehydration:

-

Place a known quantity of this compound hydrate in a suitable drying vessel (e.g., a round-bottom flask or a vacuum drying oven dish).

-

Heat the sample under vacuum at a temperature above the dehydration point but below the decomposition temperature. A preliminary Thermogravimetric Analysis (TGA) is recommended to determine the optimal temperature range (see section 2.3).

-

Maintain the temperature and vacuum until a constant weight is achieved, indicating the complete removal of water.

-

Cool the anhydrous material in a desiccator to prevent rehydration from atmospheric moisture.

-

Store the anhydrous this compound in a tightly sealed container in a dry environment.